3-Butyl-2-methylcyclohex-2-en-1-one
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Overview
Description
3-Butyl-2-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O It is a cyclic ketone with a butyl and a methyl substituent on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can produce cyclohexenone derivatives, which can then be further modified to obtain the target compound .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as organocopper reagents or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted cyclohexenone derivatives .
Scientific Research Applications
3-Butyl-2-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds, including derivatives of vitamin D.
Industry: The compound is used in the production of fragrances and flavors, such as nut flavors.
Mechanism of Action
The mechanism of action of 3-Butyl-2-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This can lead to the formation of various adducts and intermediates, which can further react to produce different products. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A similar compound with a methyl substituent instead of a butyl group.
Cyclohex-2-en-1-one: A simpler analog without any substituents on the cyclohexene ring.
Uniqueness
3-Butyl-2-methylcyclohex-2-en-1-one is unique due to the presence of both butyl and methyl substituents, which can influence its reactivity and properties. The butyl group can provide steric hindrance, affecting the compound’s interactions with other molecules. Additionally, the presence of both substituents can lead to unique chemical behavior compared to simpler analogs .
Properties
CAS No. |
56745-19-8 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-butyl-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-6-10-7-5-8-11(12)9(10)2/h3-8H2,1-2H3 |
InChI Key |
ROCAPBFGOZBRSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)CCC1)C |
Origin of Product |
United States |
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